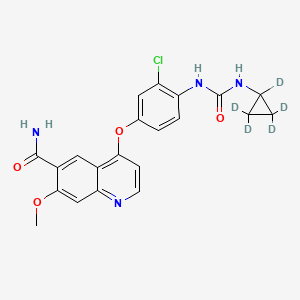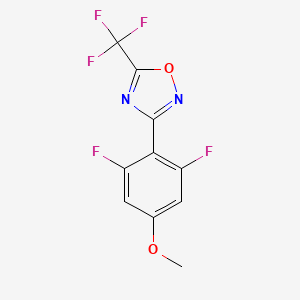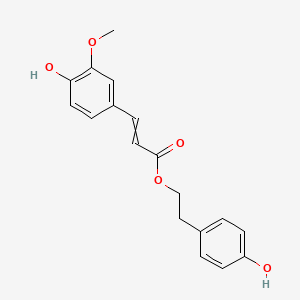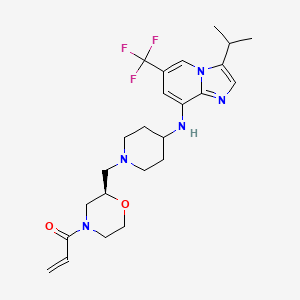
Chloroenhydrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroenhydrin is an organic compound that contains both a chlorine atom and a hydroxyl group (-OH) attached to adjacent carbon atoms. It is typically formed by the reaction of an alkene with hypochlorous acid (HOCl). This reaction is part of halohydrin formation where the alkene double bond is opened, leading to the addition of -OH and -Cl on neighboring carbons .
準備方法
Synthetic Routes and Reaction Conditions: Chloroenhydrin can be synthesized through various methods:
Chlorination of Alkenes: The reaction of alkenes with hypochlorous acid (HOCl) results in the formation of this compound.
Epoxide Ring Opening: The ring opening of epoxides with hydrogen and lithium halides in the presence of β-cyclodextrin using water as a solvent can also yield this compound.
Use of Trihaloisocyanuric Acid/Triphenylphosphine: This method enables the regioselective conversion of epoxides to vicinal chloro-/bromohydrins and vicinal dihalides under mild and neutral conditions in acetonitrile.
Industrial Production Methods: The industrial production of this compound often involves the chlorohydrin process. In this process, propylene reacts with hypochlorous acid to produce this compound. Hypochlorous acid is produced in situ by reacting chlorine in excess water. The this compound then reacts with hydroxide (NaOH or Ca(OH)2) in water to produce propylene epoxide .
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of alcohols and other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) are used in substitution reactions.
Major Products:
Epoxides: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Glycols: Formed through substitution reactions.
科学的研究の応用
Chloroenhydrin has a wide range of applications in scientific research:
作用機序
The mechanism of action of chloroenhydrin involves its interaction with molecular targets and pathways:
類似化合物との比較
Chloroenhydrin can be compared with other similar compounds, such as:
Glycerol Chlorohydrin: Used in the production of glycerol-based epoxy networks and has applications in surface functionalization.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its dual functionality, with both a chlorine atom and a hydroxyl group, allows for diverse reactivity and applications in various fields .
特性
分子式 |
C23H29ClO10 |
|---|---|
分子量 |
500.9 g/mol |
IUPAC名 |
methyl 9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |
InChI |
InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3 |
InChIキー |
MSWKJHPZUAQCMP-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C(=O)OC1C2C(C3C(O3)(CCC=C(C1OC(=O)C)C(=O)OC)C)OC(=O)C2=C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


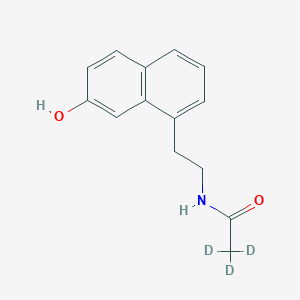
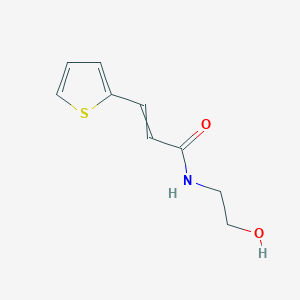
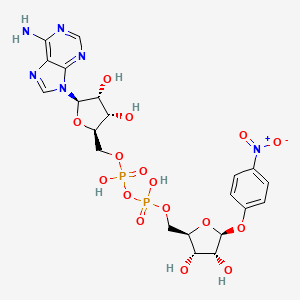
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)
![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
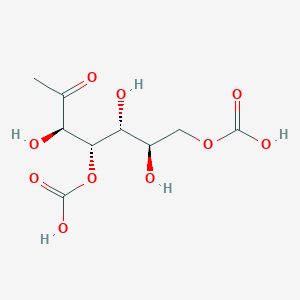
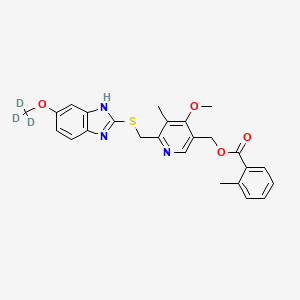
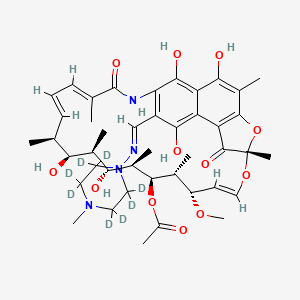
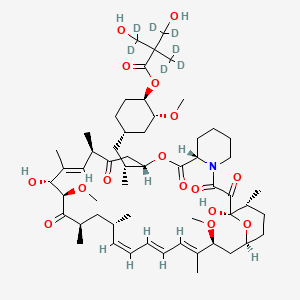
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
